2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide
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Overview
Description
2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and two carboxamide groups attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1H-indole-3-carboxamide
- 7-Methoxy-1H-indole-2,3-dione
- 2-Amino-5-methoxy-1H-indole-3-carboxamide
Uniqueness
2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide is unique due to the presence of both amino and methoxy groups on the indole ring, along with two carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N4O3 |
---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
2-amino-7-methoxy-1H-indole-3,5-dicarboxamide |
InChI |
InChI=1S/C11H12N4O3/c1-18-6-3-4(10(13)16)2-5-7(11(14)17)9(12)15-8(5)6/h2-3,15H,12H2,1H3,(H2,13,16)(H2,14,17) |
InChI Key |
XLUAZALEMNRAKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=C2C(=O)N)N)C(=O)N |
Origin of Product |
United States |
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